5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid
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Overview
Description
5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid is a complex organic compound with the molecular formula C18H30O11. It is characterized by the presence of multiple ether and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid typically involves the reaction of 4-carboxybutanoic acid with ethylene glycol derivatives under controlled conditions. The reaction proceeds through a series of esterification and etherification steps, resulting in the formation of the desired compound. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is achieved through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different functional groups, enhancing their utility in various applications .
Scientific Research Applications
5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 9,16-Dioxo-10,12,14-octadecatrieic acid
- 4,7-Dioxo-7-phenylheptanoic acid
- Benzenehexanoic acid, alpha,gamma-dioxo-
- 2,5-Dioxo-3-pyrrolidinecarboxylic acid
- Pentanoic acid, 3,4-dioxo- (9CI)
Uniqueness
5,19-Dioxo-6,9,12,15,18-pentaoxatricosane-1,23-dioic acid is unique due to its multiple ether and carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical synthesis.
Properties
CAS No. |
62538-65-2 |
---|---|
Molecular Formula |
C18H30O11 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(4-carboxybutanoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H30O11/c19-15(20)3-1-5-17(23)28-13-11-26-9-7-25-8-10-27-12-14-29-18(24)6-2-4-16(21)22/h1-14H2,(H,19,20)(H,21,22) |
InChI Key |
AFWZDEFFRCEEOM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)OCCOCCOCCOCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
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